

Application of Substituted Biphenyls as Enzyme Inhibitors: Application Notes and Protocols

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Compound of Interest

2,2',3,3',4,4'-Hexahydroxy-1,1'
Compound Name: biphenyl-6,6'-dimethanol dimethyl
ether

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Introduction

Substituted biphenyls represent a versatile class of scaffolds in medicinal chemistry, demonstrating significant potential as inhibitors of various enzymes implicated in a range of diseases. The structural rigidity and tunable nature of the biphenyl core allow for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with enzyme active sites. This document provides detailed application notes on the use of substituted biphenyls as inhibitors for key enzyme targets, comprehensive experimental protocols for their evaluation, and visual representations of the relevant biological pathways.

Application Notes

Substituted biphenyls have been successfully employed to target a diverse array of enzymes, including sulfatases, cytochrome P450 enzymes, metabolic enzymes like succinate dehydrogenase, and immune checkpoint proteins such as PD-L1.

• Sulfatase Inhibition: Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Biphenyl-4-O-sulfamates are a prominent class of STS inhibitors. The substitution pattern on the biphenyl rings significantly influences inhibitory potency. For instance, the

Methodological & Application





introduction of electron-withdrawing groups, such as cyano or nitro moieties, at the 2'- or 4'positions of biphenyl-4-O-sulfamate, has been shown to markedly enhance STS-inhibitory
activity[1]. Some biphenyl derivatives have been designed as dual aromatase-sulfatase
inhibitors, offering a multi-targeted approach to treating hormone-dependent breast
cancer[2].

- Cytochrome P450 17A1 (CYP17A1) Inhibition: CYP17A1 is a key enzyme in the androgen biosynthesis pathway and a validated target for the treatment of prostate cancer[3]. Imidazole-substituted biphenyl compounds have emerged as potent inhibitors of CYP17A1[4]. The position of the imidazol-1-ylmethyl group and additional substituents on the biphenyl scaffold are crucial for activity and selectivity[4]. For example, 4-imidazol-1-ylmethyl substituted biphenyls with a hydrophilic substituent in the 3'- or 4'-position have demonstrated significant inhibitory potential[4].
- Succinate Dehydrogenase (SDH) Inhibition: Succinate dehydrogenase is a vital enzyme in both the citric acid cycle and the electron transport chain. Its inhibition can have profound effects on cellular metabolism. N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives have been identified as potent SDH inhibitors, with some compounds showing significantly greater activity than existing fungicides that target this enzyme[5][6].
- PD-1/PD-L1 Interaction Inhibition: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors based on a substituted biphenyl scaffold have been developed to block this interaction. These inhibitors often work by inducing the dimerization of PD-L1, preventing its engagement with PD-1[7][8][9].
 Nonsymmetrically substituted 1,1'-biphenyl-based compounds have shown high potency in blocking the PD-1/PD-L1 interaction, with some exhibiting IC50 values in the nanomolar range[7][9].

Quantitative Data Summary

The following table summarizes the inhibitory activities of various substituted biphenyls against their target enzymes.



Target Enzyme	Inhibitor Class	Compound	IC50 / Ki	Reference
Steroid Sulfatase (STS)	Biphenyl-4-O- sulfamates	2',4'- dicyanobiphenyl- 4-O-sulfamate (TZS-8478)	Potent in vitro activity	[1]
Steroid Sulfatase (STS)	Phosphate biphenyl analogs	Compound 5a	IC50: 28.0 μM	
Steroid Sulfatase (STS)	Thiophosphate biphenyl analogs	Compound 5d	IC50: 22.1 μM	-
Sulfatase-2 (Sulf- 2)	Biphenyl trichloroethylsulf amates	Compound 50	IC50: 167 ± 5 μM	[5]
Aryl Sulfatase A (ARSA)	Biphenyl trichloroethylsulf amates	Compound 50	IC50: 55 ± 11 μM	[5]
Aryl Sulfatase B (ARSB)	Biphenyl trichloroethylsulf amates	Compound 50	IC50: 130 ± 6 μM	[5]
Sulfatase-2 (Sulf- 2)	Biphenyl trichloroethylsulf amates	Compound 51	IC50: 566 ± 28 μΜ	[5]
Aryl Sulfatase A (ARSA)	Biphenyl trichloroethylsulf amates	Compound 51	IC50: 91 ± 4 μM	[5]
Aryl Sulfatase B (ARSB)	Biphenyl trichloroethylsulf amates	Compound 51	IC50: 101 ± 6 μM	[5]
Cytochrome P450 17A1 (CYP17A1)	Imidazole substituted biphenyls	Multiple Compounds	IC50 range: 0.087 - 7.7 μΜ (human)	[4]



Succinate Dehydrogenase (SDH)	N-methoxy- (biphenyl-ethyl)- pyrazole- carboxamides	Compound 7s	IC50: 0.014 μM (porcine SDH)	[5][6]
PD-1/PD-L1 Interaction	Nonsymmetric C2 biphenyl inhibitors	Multiple Compounds	IC50 in single- digit nM range	[7][9]
PD-1/PD-L1 Interaction	C2-Symmetrical Terphenyl Derivatives	Compound 4c	IC50: 20.52 μM	[8]

Experimental Protocols Synthesis of Substituted Biphenyls via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of substituted biphenyls, a common scaffold for the enzyme inhibitors discussed.

Materials:

- Aryl halide (e.g., bromobenzene derivative)
- Aryl boronic acid or boronic acid pinacol ester
- Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3)
- Base (e.g., K2CO3, Na2CO3, or CsF)
- Solvent (e.g., toluene, dioxane, or a mixture with water)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:



- In a round-bottom flask, dissolve the aryl halide (1.0 eq) and the aryl boronic acid or ester (1.1-1.5 eq) in the chosen solvent.
- Add the base (2.0-3.0 eq) to the mixture.
- Degas the solution by bubbling with an inert gas for 15-30 minutes.
- Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl.

Fluorogenic Sulfatase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of substituted biphenyls against sulfatases using a fluorogenic substrate.

Materials:

- Recombinant human sulfatase enzyme
- Fluorogenic sulfatase substrate (e.g., 4-methylumbelliferyl sulfate 4-MUS)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Test compounds (substituted biphenyls) dissolved in DMSO
- 96-well black microplate



• Fluorescence microplate reader

Procedure:

- Prepare a stock solution of the test compounds in DMSO.
- In the wells of a 96-well plate, add a small volume of the test compound dilutions to achieve
 the desired final concentrations. Include a vehicle control (DMSO) and a positive control
 inhibitor if available.
- Add the sulfatase enzyme solution to each well and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the fluorogenic substrate 4-MUS to all wells.
- Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.4).
- Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CYP17A1 (P450c17) Inhibition Assay using Recombinant Enzyme

This protocol outlines a method to evaluate the inhibitory potential of substituted biphenyls on CYP17A1 activity.

Materials:

 Recombinant human CYP17A1 and NADPH-cytochrome P450 reductase (POR) (often coexpressed in a system like Bactosomes)



- Substrate (e.g., progesterone or pregnenolone)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- Test compounds (substituted biphenyls) in DMSO
- 96-well plate
- LC-MS/MS system for product quantification

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the test compounds, the recombinant enzyme system (CYP17A1/POR), and the assay buffer.
- Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
- Initiate the reaction by adding the substrate and the NADPH regenerating system.
- Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).
- Terminate the reaction by adding a stop solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the formation of the product (e.g., 17α-hydroxyprogesterone) using a validated LC-MS/MS method.



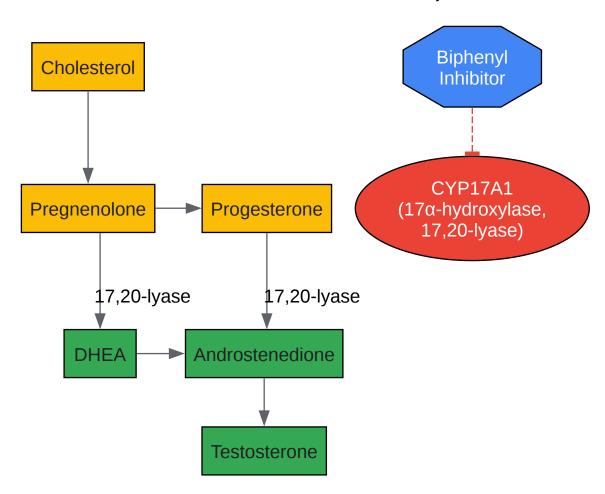
 Calculate the percentage of inhibition and determine the IC50 values as described in the sulfatase assay protocol.

Visualizations Signaling Pathways and Experimental Workflows



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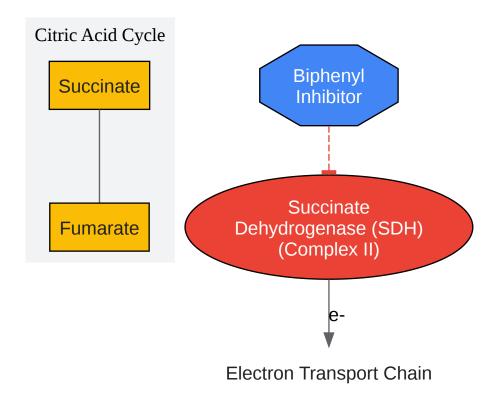
General workflow for inhibitor discovery.





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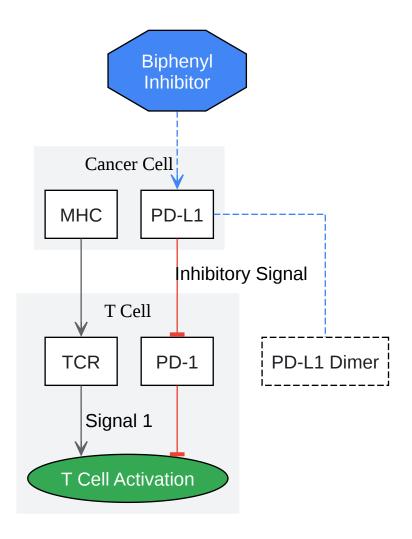
Androgen biosynthesis pathway and CYP17A1 inhibition.



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